molecular formula C16H17FN4O3 B11190688 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11190688
M. Wt: 332.33 g/mol
InChI Key: NMOSGAGFDBLHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group at position 7, a methyl group at position 5, and a 2-methoxyethyl ester at position 4. This compound is part of a broader class of triazolopyrimidine derivatives studied for their antimicrobial, anticancer, and enzyme-modulating properties .

Properties

Molecular Formula

C16H17FN4O3

Molecular Weight

332.33 g/mol

IUPAC Name

2-methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17FN4O3/c1-10-13(15(22)24-8-7-23-2)14(11-3-5-12(17)6-4-11)21-16(20-10)18-9-19-21/h3-6,9,14H,7-8H2,1-2H3,(H,18,19,20)

InChI Key

NMOSGAGFDBLHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)F)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses . Additionally, the compound interacts with proteins like ATF4, leading to the inhibition of endoplasmic reticulum stress and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogues, supported by experimental data from diverse sources:

Compound Name Substituents Biological Activity Key Findings References
2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Fluorophenyl (C7), methyl (C5), 2-methoxyethyl ester (C6) Not explicitly reported; inferred antimicrobial potential from structural analogs Enhanced solubility due to 2-methoxyethyl ester; fluorophenyl may improve target binding affinity.
Methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 4-Trifluoromethylphenyl (C7), ethyl (C5), methyl ester (C6) Antiviral activity (unpublished) Trifluoromethyl group increases lipophilicity; ethyl substitution reduces steric hindrance.
2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 4-Dimethylaminophenyl (C7), benzylthio (C2), carboxamide (C6) Antibacterial (MIC = 8 µg/mL against Enterococcus faecium) Dimethylamino group enhances membrane permeability; carboxamide improves metabolic stability.
Ethyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Thiophen-2-yl (C7), (4-fluorophenyl)methylsulfanyl (C2), ethyl ester (C6) Antifungal activity (IC₅₀ = 12 µM for Candida albicans) Thiophene ring enhances π-stacking interactions; fluorophenylsulfanyl improves selectivity.
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-Chlorophenyl (C7), benzylsulfanyl (C2), ethyl ester (C6) Anticancer activity (IC₅₀ = 5.2 µM for HeLa cells) Chlorophenyl group increases electrophilicity; benzylsulfanyl stabilizes protein-ligand interactions.

Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound and its analogues (e.g., ) enhances binding to hydrophobic pockets in target enzymes, as observed in X-ray crystallography studies of FcRn inhibitors .
  • Sulfanyl substituents (e.g., benzylthio in , (4-fluorophenyl)methylsulfanyl in ) improve redox stability and facilitate covalent interactions with cysteine residues in bacterial proteins .

Ester Group Influence :

  • The 2-methoxyethyl ester in the target compound increases aqueous solubility (logP = 1.8) compared to methyl (logP = 2.3) or ethyl esters (logP = 2.5) .
  • Carboxamide derivatives (e.g., ) exhibit prolonged half-lives in vivo due to reduced esterase-mediated hydrolysis .

Dihydro vs. Fully Aromatic Systems :

  • The 4,7-dihydro configuration in the target compound and analogues (e.g., ) introduces conformational flexibility, enabling adaptation to diverse binding sites. Fully aromatic triazolo[1,5-a]pyrimidines (e.g., in ) show rigid binding but lower solubility.

Biological Activity

The compound 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolopyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolopyrimidine core structure with specific functional groups that contribute to its biological activity. The presence of a methoxyethyl group enhances solubility and bioavailability, while the 4-fluorophenyl substituent may influence its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies using the MTT assay have shown that compounds similar to 2-Methoxyethyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate possess IC50 values in the low micromolar range against HeLa and MCF-7 cell lines. This indicates strong potential as antitumor agents .
CompoundCell LineIC50 (µM)
2-Methoxyethyl derivativeHeLa0.53
Similar triazolopyrimidineMCF-719.73
CA-4 (control)HeLa0.005

The mechanism by which triazolopyrimidine derivatives exert their antiproliferative effects often involves:

  • Inhibition of tubulin polymerization , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • DNA intercalation , which disrupts DNA replication and transcription processes .

Studies have shown that compounds with a 3,4,5-trimethoxyphenyl ring at the 7-position exhibit enhanced activity by promoting these mechanisms more effectively than simpler structures .

Case Studies

  • Zebrafish Model : In vivo experiments using zebrafish xenograft models indicated that certain derivatives reduced tumor mass significantly without exhibiting toxicity to the host organism. This highlights the potential for further development in clinical settings .
  • Antimicrobial Activity : Some studies have extended the investigation into antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compounds demonstrated effective inhibition of biofilm formation and bacterial growth, suggesting a broad spectrum of biological activity beyond anticancer properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.